2-(Bromomethyl)nicotinic acid
CAS No.:
Cat. No.: VC17434283
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6BrNO2 |
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Molecular Weight | 216.03 g/mol |
IUPAC Name | 2-(bromomethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11) |
Standard InChI Key | AWJOCUAGGGHSMS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)CBr)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Bromomethyl)nicotinic acid features a pyridine ring system with a carboxylic acid group at position 3 and a bromomethyl (–CHBr) substituent at position 2 (Figure 1). The bromine atom introduces significant electrophilicity at the methyl group, making it a reactive site for alkylation or cross-coupling reactions. The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which is critical for pharmacokinetic optimization in drug design.
Key physicochemical properties:
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Molecular Formula:
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LogP: Estimated at 1.2–1.5 (indicating moderate lipophilicity)
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Hydrogen Bond Acceptors: 4 (carboxylic acid O, pyridine N, two ester O)
The compound’s bromomethyl group confers a distinct reactivity profile compared to non-halogenated nicotinic acid derivatives. For instance, the electronegative bromine atom stabilizes adjacent carbocations, enabling facile nucleophilic displacements—a property leveraged in synthetic applications.
Synthetic Methodologies
Direct Bromination of Nicotinic Acid Derivatives
A common route involves the bromination of 2-methylnicotinic acid using reagents such as bromosuccinimide (NBS) or . For example, reaction with NBS in carbon tetrachloride under radical initiation conditions selectively substitutes the methyl group at the 2-position.
Yields typically range from 60% to 75%, with purity exceeding 95% after recrystallization .
Esterification and Subsequent Modifications
Ethyl 2-(bromomethyl)nicotinate hydrobromide (CAS 24737-70-0), a closely related ester derivative, is synthesized via bromination of ethyl 2-methylnicotinate followed by hydrobromic acid treatment . Hydrolysis of this ester under basic conditions yields the free carboxylic acid:
This two-step approach avoids direct handling of gaseous , enhancing safety in laboratory settings .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The bromomethyl group serves as a versatile handle for constructing carbon–heteroatom bonds. For example, in the synthesis of kinase inhibitors, 2-(bromomethyl)nicotinic acid reacts with amine-containing scaffolds to form covalent adducts that modulate enzymatic activity. Recent studies highlight its use in preparing:
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Anticancer agents: Alkylation of histone deacetylase (HDAC) inhibitors to enhance cellular permeability.
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Antiviral compounds: Coupling with nucleoside analogues to improve metabolic stability.
Prodrug Development
Ester derivatives, such as ethyl 2-(bromomethyl)nicotinate hydrobromide, act as prodrugs by masking the carboxylic acid group. This modification improves oral bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid form .
Comparative Analysis with Related Compounds
The bromine atom in 2-(bromomethyl)nicotinic acid enhances electrophilicity compared to chlorine or methyl substituents, enabling faster reaction kinetics in SN2 displacements.
Future Research Directions
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Green Synthesis: Exploring catalytic bromination methods to reduce reliance on stoichiometric .
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Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.
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Computational Modeling: Predicting reactivity patterns using density functional theory (DFT) to optimize synthetic routes .
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